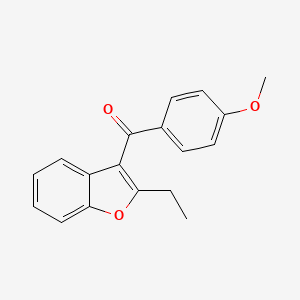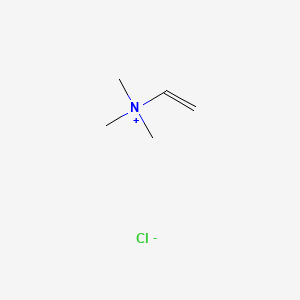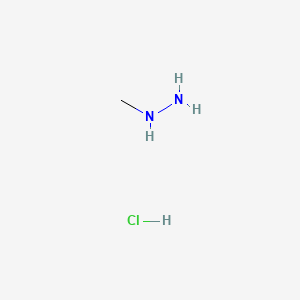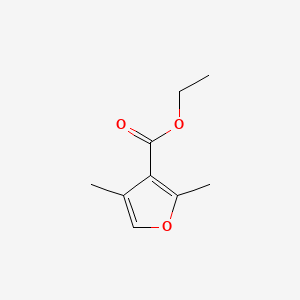
Diallyl(methyl)(phenyl)silane
Overview
Description
Diallyl(methyl)(phenyl)silane (DAMPS) is a chemical compound that belongs to the family of organosilanes. It is widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Metathesis Reactions
Diallyl(methyl)(phenyl)silane has been studied for its role in metathesis reactions. Pagano et al. (1998) explored the intramolecular metathesis of various diallyl compounds, including diallyl dimethyl- or diphenyl-silanes, which resulted in the formation of corresponding silacyclopentenes (Pagano, Mutch, Lefebvre, & Basset, 1998).
Polymerization Applications
In the field of polymer chemistry, Lindsley et al. (2000) investigated the use of dialkylsilane styrenes, such as those derived from diallyl(methyl)(phenyl)silane, in living free radical polymerization, resulting in novel silyl resins with unique macromolecular architecture (Lindsley et al., 2000).
Catalytic Reactions
Bornemann and Sander (2002) demonstrated the reaction of methyl(phenyl)silylene, a derivative of diallyl(methyl)(phenyl)silane, with CO and PH3, forming acid–base complexes. This study highlighted the potential of such compounds in catalytic reactions (Bornemann & Sander, 2002).
Electrolyte Modification
In the domain of energy storage, Xia et al. (2008) investigated phenyl tris-2-methoxydiethoxy silane, a compound related to diallyl(methyl)(phenyl)silane, as an additive in lithium-ion battery electrolytes. The addition of this silane improved the performance and stability of the electrolytes (Xia, Wang, Wu, Luo, Zhao, & Ree, 2008).
Organic Synthesis and Materials Science
In materials science and organic synthesis, Marciniec and Pietraszuk (1993) explored the synthesis of alkenyl (phenyl, methyl) substituted silanes through olefin metathesis, using compounds like diallyl(methyl)(phenyl)silane (Marciniec & Pietraszuk, 1993).
properties
IUPAC Name |
methyl-phenyl-bis(prop-2-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Si/c1-4-11-14(3,12-5-2)13-9-7-6-8-10-13/h4-10H,1-2,11-12H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJJSUOVZDTQET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CC=C)(CC=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344219 | |
| Record name | Methylphenyldiallylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2633-60-5 | |
| Record name | (Methyldi-2-propen-1-ylsilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2633-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylphenyldiallylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Hydroxy-5-[[2-methyl-4-[3-methyl-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]phenyl]diazenyl]benzoic acid](/img/structure/B1615540.png)









![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-butyl-, 4-propylcyclohexyl ester](/img/structure/B1615558.png)


